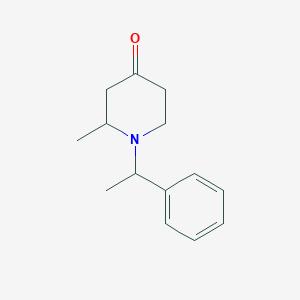

2-Methyl-1-(1-phenylethyl)piperidin-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(1-phenylethyl)piperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGIRAQPVLKDBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1C(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 1 1 Phenylethyl Piperidin 4 One

Retrosynthetic Analysis of the 2-Methyl-1-(1-phenylethyl)piperidin-4-one Core

A retrosynthetic approach to this compound suggests two primary disconnection strategies, each leading to readily available starting materials.

Strategy A: Double Aza-Michael Addition

This strategy involves two C-N bond disconnections. The piperidin-4-one ring is deconstructed via a conceptual reverse double aza-Michael addition. This pathway disconnects the target molecule into a suitable primary amine, (R)- or (S)-1-phenylethylamine, and a corresponding divinyl ketone derivative, in this case, hexa-1,5-dien-3-one. This approach is particularly atom-efficient for accessing N-substituted 4-piperidones. kcl.ac.uk

Strategy B: Intramolecular Dieckmann Cyclization

An alternative retrosynthesis involves a Dieckmann condensation logic. Disconnecting the C2-C3 bond of the piperidinone ring reveals a β-keto ester intermediate. A subsequent hydrolysis and decarboxylation step is implied. This β-keto ester arises from an intramolecular cyclization of a precursor diester. This diester can be traced back to the reaction of a primary amine, 1-phenylethylamine (B125046), with two equivalents of an appropriate acrylate (B77674), such as methyl crotonate. This general approach is a widely used method for constructing 4-piperidone (B1582916) skeletons. researchgate.net

Precursor Synthesis and Preparation for Piperidin-4-one Construction

The success of any synthetic route is contingent on the efficient preparation of the necessary precursors. The synthesis of divinyl ketones, primary amines, and keto-ester derivatives are crucial steps in the construction of the target piperidin-4-one.

The synthesis of substituted divinyl ketones is a key step for the double aza-Michael addition pathway. These compounds can be prepared from their corresponding allylic alcohols. kcl.ac.uk For the synthesis of the specific target molecule, the required precursor would be hexa-1,5-dien-3-one. A general and facile method involves a manganese dioxide (MnO₂) mediated one-pot oxidation of the corresponding alcohol, which can be followed by the cyclization step. kcl.ac.uk

The primary amine required for the synthesis is 1-phenylethylamine. This amine is commercially available in both its chiral forms, (S)-α-phenylethylamine and (R)-α-phenylethylamine. The use of a specific enantiomer, such as (S)-α-phenylethylamine, as the primary amine substrate is a key strategy to introduce chirality into the final molecule, affording separable, diastereomeric 4-piperidone products with resolved stereochemistry at the 2-position of the piperidine (B6355638) ring. kcl.ac.uk

The Dieckmann cyclization pathway requires a diester precursor, which is then cyclized to a β-keto ester. researchgate.net The general synthesis of the diester involves the condensation of a primary amine with two equivalents of an acrylate ester. researchgate.netdtic.mil For the target molecule, 1-phenylethylamine would be reacted with an appropriate acrylate derivative. The resulting aminodiester undergoes a base-catalyzed intramolecular Dieckmann condensation. The rate-determining step is the ring closure, followed by the rapid loss of an alkoxide. researchgate.net Careful control of reaction conditions is necessary to prevent side reactions like the retro-Dieckmann reaction. researchgate.net The resulting cyclic β-keto ester is then subjected to hydrolysis and decarboxylation to yield the final 4-piperidone. researchgate.net

Cyclization Strategies for Piperidin-4-one Ring Formation

The formation of the six-membered piperidin-4-one ring is the pivotal step in the synthesis. The double aza-Michael addition represents a highly efficient and modular approach.

The double aza-Michael addition is an effective, atom-efficient method for the synthesis of N-substituted 4-piperidones. kcl.ac.ukntu.edu.sg This reaction involves the conjugate addition of a primary amine to a divinyl ketone. kcl.ac.uk The process can be performed as a one-pot oxidation-cyclization, providing a diverse range of N-substituted 4-piperidones in moderate to good yields over two steps. kcl.ac.uk

In a specific application, the reaction of a substituted divinyl ketone with (S)-α-phenylethylamine leads to the formation of diastereomeric 4-piperidone products. kcl.ac.uk These diastereomers are separable, allowing for the isolation of compounds with defined stereochemistry at the C-2 position of the piperidine ring. kcl.ac.uk The use of a mild acid catalyst can sometimes accelerate the reaction, although it may also affect the diastereoselectivity. ntu.edu.sg

Table 1: Reactants for Double Aza-Michael Addition

| Reactant | Structure | Role |

|---|---|---|

| Hexa-1,5-dien-3-one | Michael Acceptor |

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| (2S)-2-methyl-1-[(1S)-1-phenylethyl]piperidin-4-one |

| 4-piperidone |

| Acrylonitrile |

| Ammonium (B1175870) acetate |

| Benzylamine |

| Dichloro(cyclooctadiene)palladium(II) |

| Divinyl ketone |

| Ethyl methyl ketone |

| Hexa-1,5-dien-3-one |

| Manganese dioxide |

| Methyl acrylate |

| Methyl crotonate |

| N-phenethyl-4-piperidone |

| Phenethylamine |

| (R)-1-phenylethylamine |

| (S)-1-phenylethylamine |

| (S)-α-phenylethylamine |

Double Aza-Michael Addition Reactions

Optimization of Reaction Conditions and Solvent Systems

The tandem Aza-Michael addition and cyclization is a powerful method for constructing piperidinone rings. The efficiency of this process is highly dependent on the chosen reaction conditions. For the synthesis of N-substituted piperidin-4-ones, studies have shown that the initial Aza-Michael addition of a primary amine to an acrylate can be catalyzed by boric acid in water, highlighting a green chemistry approach. scispace.com The subsequent Dieckmann condensation, however, requires anhydrous conditions.

The choice of base and solvent is critical for maximizing the yield of the cyclized product. Research on the analogous synthesis of 1-(2-phenethyl)-4-piperidone demonstrates that strong bases are necessary to generate the requisite enolate for the intramolecular condensation. researchgate.net The use of sodium hydride in an aprotic solvent like tetrahydrofuran (B95107) (THF) has been shown to be effective for the Dieckmann cyclization step. scispace.com Similarly, sodium metal in xylene has been utilized, although yields can be variable depending on reaction time. researchgate.net An investigation into different bases for the synthesis of 1-(2-phenethyl)-4-piperidone from the corresponding diester precursor revealed significant variation in product yield, underscoring the importance of optimizing this parameter. researchgate.net

Table 1: Effect of Base on Dieckmann Cyclization Yield for 1-(2-phenethyl)-4-piperidone

| Base | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Sodium (Na) | Xylene | 72 | researchgate.net |

| Sodium Hydride (NaH) | Xylene | 64 | researchgate.net |

| Sodium t-butoxide | Xylene | 61 | researchgate.net |

| Sodium Methoxide (NaOMe) | Xylene | 40 | researchgate.net |

This interactive table summarizes the impact of different bases on the yield of a closely related piperidinone synthesis, illustrating the importance of reaction optimization.

Catalysis in Aza-Michael Cyclizations

The aza-Michael reaction, which forms the initial acyclic intermediate, can be significantly enhanced through catalysis. While simple acids like boric acid can be effective, modern organocatalysis offers powerful alternatives for achieving high yields and stereoselectivity. scispace.com Chiral bifunctional catalysts, such as those based on squaramide or quinidine, are particularly effective in promoting asymmetric aza-Michael additions. researchgate.netnih.govrsc.orgbuchler-gmbh.com These catalysts typically operate through a dual-activation mechanism, simultaneously activating the Michael acceptor and positioning the nucleophilic amine for a stereocontrolled attack. rsc.org This approach is crucial for the enantioselective synthesis of substituted piperidinones. For instance, squaramide catalysts have been successfully used in cascade reactions to produce chiral spiro-oxindole piperidin-2-one derivatives with excellent yields and stereoselectivities. researchgate.netnih.gov

Dieckmann Cyclization Approaches

The Dieckmann cyclization is a cornerstone in the synthesis of N-substituted-4-piperidones. researchgate.net This intramolecular condensation of a diester, catalyzed by a strong base, forms a β-ketoester which is subsequently hydrolyzed and decarboxylated to yield the target 4-piperidone. researchgate.netdtic.mil

The general sequence for synthesizing this compound via this route would involve:

Double Michael Addition: Reaction of (R)- or (S)-1-phenylethylamine with two equivalents of a suitable Michael acceptor, such as methyl crotonate, to introduce the C-2 methyl group and form the acyclic diester intermediate.

Intramolecular Cyclization: Treatment of the resulting diester with a strong base (e.g., sodium hydride, sodium alkoxide) to induce the Dieckmann condensation, forming the 3-methoxycarbonyl-2-methyl-1-(1-phenylethyl)piperidin-4-one intermediate. researchgate.netnih.gov

Hydrolysis and Decarboxylation: Acid-catalyzed hydrolysis of the β-ketoester followed by decarboxylation, typically by heating, to afford the final product, this compound. researchgate.net

Careful control of reaction conditions is necessary to prevent side reactions, such as the retro-Dieckmann reaction, which can cleave the cyclic product. researchgate.net

Reductive Amination Protocols for Ring Closure

Intramolecular reductive amination provides an alternative pathway for constructing the piperidine ring. researchgate.net This method is particularly useful for creating cis-2,6-disubstituted piperidines from a chiral aziridine (B145994) precursor in a one-pot reaction under a hydrogen atmosphere. rsc.org For the target compound, this would necessitate a linear precursor containing a ketone or aldehyde at one end of a carbon chain and a secondary amine (bearing the 1-phenylethyl group) and another carbonyl group appropriately positioned to form the 2-methyl-4-piperidone ring upon cyclization and reduction. The process involves the formation of an intermediate enamine or iminium ion, which is then reduced in situ to complete the ring closure. researchgate.netrsc.org Reagents such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride are commonly employed for this transformation due to their mild nature and compatibility with various functional groups. dtic.mil

Intramolecular Radical Cyclization Routes

Radical cyclizations offer another, albeit less common, approach to piperidine synthesis. Research has demonstrated that piperidine rings can be efficiently synthesized via the radical cyclization of β-aminoacrylates. researchgate.net This strategy would require the assembly of a suitable acyclic precursor containing a radical precursor (e.g., a halide or xanthate) and an appropriately positioned alkene. Upon initiation with a radical initiator (like AIBN) and a mediator (such as tributyltin hydride), the radical cyclization would proceed to form the piperidine ring. The application of this method to the specific synthesis of this compound is not widely documented but represents a potential synthetic route.

Other Transition-Metal Catalyzed Cyclizations

Transition-metal catalysis provides novel and efficient routes to heterocyclic systems. Gold-catalyzed cyclization of N-homopropargyl amides has been developed as a flexible method for synthesizing piperidin-4-ols, which can be easily oxidized to the corresponding piperidin-4-ones. nih.gov This sequence involves a gold-catalyzed cyclization to form a cyclic imidate, which is then reduced and undergoes a spontaneous rearrangement to furnish the piperidin-4-one skeleton. nih.gov Additionally, gold catalysts have been shown to effectively cyclize ynones via an endo-aza-Michael reaction pathway to yield unsaturated piperidinones. ntu.edu.sg These methods showcase the potential of transition-metal catalysis to access complex piperidine structures under mild conditions.

Stereoselective and Enantioselective Synthesis of this compound Diastereomers

The structure of this compound contains two stereocenters: one at the C-2 position of the piperidine ring and the other on the α-carbon of the N-phenylethyl substituent. This results in the existence of four possible stereoisomers, comprising two diastereomeric pairs of enantiomers.

Table 2: Possible Diastereomers of this compound

| C-2 Configuration | N-Substituent Configuration | Diastereomer |

|---|---|---|

| R | R | (2R, 1'R) |

| S | S | (2S, 1'S) |

| R | S | (2R, 1'S) |

| S | R | (2S, 1'R) |

This interactive table outlines the four potential stereoisomers based on the two chiral centers in the molecule.

Achieving stereocontrol in the synthesis of this compound is a significant challenge that can be addressed using several strategies.

A primary method for controlling the stereochemistry is to employ a chiral starting material. The use of enantiomerically pure (R)- or (S)-1-phenylethylamine as the nitrogen source fixes the configuration of the N-substituent from the outset. researchgate.net The existing stereocenter on the nitrogen can then direct the stereochemical outcome of the ring-forming reaction, a process known as substrate-controlled diastereoselection.

For controlling the stereocenter at the C-2 position, asymmetric catalysis is a powerful tool. As mentioned previously, organocatalytic asymmetric aza-Michael reactions can establish the C-2 stereocenter with high enantioselectivity. researchgate.netnih.gov A synthesis could envision the reaction of enantiopure 1-phenylethylamine with a suitable Michael acceptor in the presence of a chiral catalyst to induce a diastereoselective cyclization.

Furthermore, synthetic routes have been developed for related chiral piperidines, such as the diastereomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide, starting from optically active intermediates where the stereochemistry is preserved throughout the synthetic sequence. nih.govacs.org These approaches often rely on the separation of diastereomers at an intermediate stage, followed by further chemical transformations to reach the final products. researchgate.net

Application of Chiral Auxiliaries

The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis to convert an achiral starting material into a chiral product. nih.gov In the context of synthesizing this compound, a chiral auxiliary could be temporarily incorporated into an achiral precursor to direct the stereoselective formation of the C2-methyl group.

The general process involves attaching a chiral auxiliary to a substrate, such as a piperidone precursor. This auxiliary then sterically hinders one face of the molecule, forcing an incoming reagent (e.g., a methylating agent) to attack from the less hindered face. This directed attack establishes the desired stereochemistry at the C2 position. After the key stereocenter-forming reaction, the auxiliary is cleaved from the molecule to yield the enantiomerically enriched product. While specific examples detailing the use of chiral auxiliaries for this exact compound are not prevalent in the reviewed literature, the principle remains a viable, albeit often less atom-economical, synthetic route.

Asymmetric Induction from Chiral Amine Precursors

A more direct and frequently employed strategy for the synthesis of this compound involves asymmetric induction from a chiral amine precursor. rsc.org In this approach, the chirality is introduced at the beginning of the synthesis by using an enantiomerically pure starting material, specifically (R)- or (S)-1-phenylethylamine. This amine serves as the chiral source that directs the stereochemical outcome of the subsequent cyclization reaction.

The synthesis typically proceeds via a Mannich-type reaction or a Michael addition followed by an intramolecular cyclization. For instance, the reaction of (S)-1-phenylethylamine with a suitable diketone or its equivalent, along with a methyl-containing component, leads to the formation of the piperidone ring. The existing stereocenter on the 1-phenylethyl group influences the facial selectivity of the cyclization, favoring the formation of one diastereomer over the other. researchgate.net This phenomenon, known as substrate-controlled diastereoselection, is a powerful tool for establishing the relative stereochemistry of the two chiral centers. The efficiency of this induction depends on the reaction conditions, including solvent, temperature, and the nature of the reactants. researchgate.net

Diastereoselective Control in Cyclization Reactions

Achieving diastereoselective control is paramount when constructing the piperidone ring, as it determines the relative orientation of the methyl group at C2 and the phenylethyl group at the nitrogen atom. The classical approach to forming N-substituted piperidones often involves the Dieckmann condensation of an aminodicarboxylate ester. researchgate.net However, for a 2-substituted piperidone like the target compound, alternative cyclization strategies are often more effective.

Modern methods focus on intramolecular cyclizations where the stereochemistry of the chiral amine precursor dictates the conformation of the transition state. For example, a tandem aza-Michael addition/enamine cyclization can be employed. The chiral (1-phenylethyl)amine first undergoes a Michael addition to an α,β-unsaturated ketone. The resulting intermediate then cyclizes, with the bulky phenylethyl group directing the approach of the enolate to form the C2-methyl stereocenter in a predictable manner. The choice of catalyst and reaction conditions can further enhance the diastereomeric ratio (dr). nih.gov Research into copper-catalyzed asymmetric cyclizative reactions has shown promise for synthesizing chiral 2,3-disubstituted piperidines with excellent diastereoselective and enantioselective control, a principle applicable to this synthesis. nih.gov

Separation and Isolation of Diastereomers

Regardless of the diastereoselectivity of the cyclization reaction, the synthesis of this compound often yields a mixture of diastereomers (e.g., (2R, 1'S) and (2S, 1'S)). The separation of these diastereomers is a critical final step to obtain the pure, desired stereoisomer.

The most common methods for separation are based on the different physical properties of the diastereomers. researchgate.net

Column Chromatography: This is the most widely used technique. Diastereomers have different polarities and affinities for the stationary phase, allowing them to be separated as they pass through a chromatography column. nih.gov

Crystallization: Fractional crystallization can be an effective method if the diastereomers have significantly different solubilities in a particular solvent system. One diastereomer may crystallize out of the solution, leaving the other in the mother liquor. This technique was used to separate diastereoisomers of related fentanyl precursors. researchgate.net

The choice of method depends on the scale of the synthesis and the physical characteristics of the diastereomers.

| Parameter | (2R, 1'S)-diastereomer | (2S, 1'S)-diastereomer | Separation Method | Reference |

| Relative Polarity | Typically different | Typically different | Flash Column Chromatography | nih.gov |

| Solubility | May differ | May differ | Fractional Crystallization | researchgate.netnih.gov |

| Spectroscopic Data | Unique NMR and other spectral signatures | Unique NMR and other spectral signatures | N/A | springermedizin.de |

This table is illustrative, based on common practices for separating diastereomeric piperidine derivatives.

Development and Optimization of Novel Synthetic Routes

Recent advancements in synthetic chemistry have focused on developing more efficient, cost-effective, and environmentally friendly methods for producing complex molecules like this compound. These efforts are guided by the principles of atom economy and green chemistry.

Atom-Economical Approaches

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Syntheses with high atom economy are preferred as they generate less waste. For the synthesis of this compound, atom-economical approaches would favor one-pot or tandem reactions over lengthy, multi-step sequences that involve protecting groups.

| Synthetic Route | Description | Atom Economy | Key Advantages |

| Multi-component Reaction | A one-pot reaction combining the amine, an aldehyde, and a ketone equivalent. | High | Fewer steps, less solvent and energy, reduced waste. |

| Tandem Michael Addition/Cyclization | Sequential reactions occur in the same pot without isolation of intermediates. | High | Improved efficiency and yield over stepwise processes. |

| Classical Dieckmann Condensation | Multi-step process involving diester formation, cyclization, hydrolysis, and decarboxylation. | Low | Generates significant byproducts (e.g., alcohol, CO2) and requires multiple workups. |

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov An efficient green chemistry approach to the synthesis of N-substituted piperidones has been developed, which presents significant advantages over classical methods. figshare.com

Key principles applied to the synthesis of this compound include:

Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol. Research has shown that similar piperidone syntheses can be effectively carried out in aqueous media.

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric quantities to minimize waste. This includes the use of acid or base catalysts in cyclization reactions.

Energy Efficiency: Designing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.

Waste Reduction: Developing synthetic routes that minimize the formation of byproducts, aligning with the principles of atom economy.

The development of a one-pot synthesis in water, for example, would represent a significant step towards a truly green synthesis of this compound. nih.govfigshare.com

Chemical Transformations and Reactivity of 2 Methyl 1 1 Phenylethyl Piperidin 4 One

Reactivity of the Ketone Moiety

The carbonyl group at the C-4 position of the piperidine (B6355638) ring is a primary site for a range of chemical transformations, including nucleophilic additions, olefinations, and reductions.

The ketone in 2-Methyl-1-(1-phenylethyl)piperidin-4-one readily undergoes nucleophilic addition reactions with various carbon and heteroatom nucleophiles. These reactions are fundamental for introducing new substituents and creating more complex molecular architectures.

Grignard Reactions: The addition of Grignard reagents (R-MgX) to piperidin-4-ones is a common method for the synthesis of tertiary alcohols. In the case of this compound, the reaction with a Grignard reagent would proceed via nucleophilic attack on the carbonyl carbon, followed by protonation during workup to yield a 4-hydroxy-4-substituted piperidine derivative. The stereochemical outcome of this reaction can be influenced by the steric hindrance imposed by the existing substituents on the piperidine ring, particularly the 2-methyl and the 1-(1-phenylethyl) groups.

Reformatsky Reaction: The Reformatsky reaction provides a route to β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc. byjus.comwikipedia.org This reaction commences with the insertion of zinc into the carbon-halogen bond of the α-halo ester to form an organozinc reagent, which then adds to the ketone. byjus.com For this compound, this reaction would yield a piperidine derivative with a β-hydroxy ester substituent at the C-4 position. The reaction is known to be sensitive to the reaction conditions, and the use of freshly activated zinc can improve yields. byjus.com

| Reaction | Reagents | Product Type |

| Grignard Reaction | R-MgX, then H₃O⁺ | 4-Alkyl-4-hydroxypiperidine |

| Reformatsky Reaction | 1. BrCH₂CO₂R, Zn2. H₃O⁺ | 4-(1-Hydroxy-1-alkoxycarbonylmethyl)piperidine |

The conversion of the ketone to an alkene is a valuable transformation, and the Wittig reaction and its variants are powerful tools for this purpose.

Wittig Reaction: The Wittig reaction involves the use of a phosphorus ylide (a Wittig reagent) to convert a ketone into an alkene. For this compound, this would involve the formation of an exocyclic double bond at the C-4 position. For instance, the reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 4-methylene-2-methyl-1-(1-phenylethyl)piperidine. The synthesis of 2-aryl-4-methylenepiperidines has been achieved through Wittig olefination of the corresponding 2-aryl-4-piperidones. acs.org

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.org This reaction is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. The HWE reaction typically favors the formation of the (E)-alkene. wikipedia.orgnih.gov A study on the HWE reaction of a chiral 2-substituted-4-piperidone with triethyl phosphonoacetate revealed that epimerization at the C-2 position could occur under certain conditions. rsc.org The choice of base and solvent can significantly influence the reaction outcome. rsc.org

| Olefination Strategy | Reagent | Key Feature |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHR) | Forms an exocyclic double bond. |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Often provides (E)-alkenes and has water-soluble byproducts. wikipedia.orgnih.gov |

The reduction of the ketone in this compound to the corresponding alcohol is a key transformation that introduces a hydroxyl group and a new stereocenter at the C-4 position. The stereoselectivity of this reduction is of significant interest.

Hydride Reductions: The use of hydride reducing agents is a common method for this transformation. The stereochemical outcome can be controlled by the choice of the reducing agent. For example, the reduction of 3-substituted 4-piperidinones with L-Selectride has been shown to produce cis-3,4-disubstituted piperidines with high diastereoselectivity, while reduction with aluminum isopropoxydiisobutylalane yields the trans products. nih.gov This suggests that by selecting the appropriate bulky or non-bulky hydride reagent, one can influence the direction of nucleophilic attack on the carbonyl, leading to either the cis- or trans-alcohol with respect to the 2-methyl group.

Catalytic Hydrogenation: Catalytic hydrogenation is another effective method for the reduction of the ketone. This method often involves the use of a metal catalyst such as rhodium or palladium. nih.gov The stereochemical outcome of catalytic hydrogenation can be influenced by the catalyst, solvent, and the existing stereocenters in the molecule, which can direct the approach of the substrate to the catalyst surface. Studies on the hydrogenation of substituted pyridines to form piperidines have demonstrated high diastereoselectivity. nih.gov

| Reduction Method | Reagent/Catalyst | Stereochemical Outcome |

| Hydride Reduction | L-Selectride | Tends to give cis-alcohols. nih.gov |

| Hydride Reduction | Al-isopropoxydiisobutylalane | Tends to give trans-alcohols. nih.gov |

| Catalytic Hydrogenation | Rh or Pd catalyst | Diastereoselectivity depends on catalyst and substrate. nih.gov |

Functionalization at the Piperidine Ring

Beyond the reactivity of the ketone, the piperidine ring itself can be functionalized at various positions, allowing for the introduction of additional substituents and the creation of diverse molecular scaffolds.

Alkylation and acylation reactions can occur at the nitrogen atom or at the carbon atoms of the piperidine ring, typically via the formation of an enolate or enamine intermediate.

N-Acylation and N-Alkylation: The nitrogen atom of the piperidine ring is nucleophilic and can be readily acylated or alkylated. While the nitrogen in this compound is already substituted, these reactions are highly relevant for related piperidine structures. For instance, N-acylation of 4-anilino-piperidine derivatives is a key step in the synthesis of fentanyl analogues. researchgate.net

C-Alkylation and C-Acylation: Functionalization at the carbon atoms adjacent to the ketone (C-3 and C-5) can be achieved by forming an enolate or enamine. The enolate, generated by treatment with a suitable base, can then react with an electrophile such as an alkyl halide or an acyl chloride. The regioselectivity of this reaction (attack at C-3 vs. C-5) can be influenced by the reaction conditions and the steric environment of the molecule. The alkylation of bicyclic lactam enolates has been shown to proceed with high diastereoselectivity. rsc.org

| Functionalization | Position | Intermediate | Typical Electrophile |

| Alkylation | C-3 or C-5 | Enolate/Enamine | Alkyl Halide |

| Acylation | C-3 or C-5 | Enolate/Enamine | Acyl Chloride |

The presence of the chiral centers at C-2 and on the N-phenylethyl group can direct the stereochemical outcome of reactions at adjacent positions, enabling the synthesis of highly specific stereoisomers.

The stereocontrolled synthesis of substituted piperidines is an active area of research. acs.orgacs.org Methods for the diastereoselective C-H functionalization of tetrahydropyridines have been developed to produce either cis- or trans-2,6-disubstituted piperidines with high selectivity. nih.gov Furthermore, rhodium-catalyzed C-H insertion reactions have been utilized for the site-selective and stereoselective functionalization of piperidine derivatives at the C-2 position. nih.gov

Kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines using a chiral base has proven effective for obtaining highly enantioenriched products. rsc.org These strategies highlight the potential for achieving high levels of stereocontrol in the functionalization of the this compound scaffold, allowing for the synthesis of specific diastereomers and enantiomers. The development of such stereoselective methods is critical for the preparation of compounds with specific biological activities.

Derivatization Strategies for Building More Complex Molecular Architectures

The structure of this compound offers several avenues for derivatization to construct more intricate molecules. The primary sites for chemical modification are the carbonyl group and the carbon atoms adjacent to it (α-carbons). These modifications are foundational in the synthesis of a range of piperidine-based compounds.

Key derivatization strategies include:

Reactions at the Carbonyl Group: The ketone functionality is a prime target for nucleophilic addition reactions. For instance, condensation with primary amines can yield Schiff bases, which can be further reduced to form substituted 4-aminopiperidines jocpr.comnih.gov. This approach is a common pathway for introducing diverse substituents at the 4-position of the piperidine ring. Another significant reaction is the Strecker-type condensation, where the piperidone reacts with an amine and a cyanide source (like HCN) to produce α-amino nitriles researchgate.net. These intermediates can then be hydrolyzed to form α-amino amides or acids, providing a route to complex, functionalized piperidines researchgate.net.

Functionalization at the α-Carbon: The carbon atoms adjacent to the carbonyl group can be functionalized through various reactions. For example, the Dieckmann cyclization, a common method for synthesizing 4-piperidones, involves the intramolecular condensation of a diester to form a β-ketoester researchgate.net. This β-ketoester intermediate can then be subjected to further reactions before or after decarboxylation, allowing for the introduction of substituents at the C3 position of the piperidine ring nih.gov.

Modification of the Piperidine Ring Substituents: While the core piperidone structure is often the focus, the substituents on the nitrogen and at the C2 position can also be modified or can influence the stereochemical outcome of reactions. The stereogenic centers at the 2-position (methyl group) and on the N-phenylethyl group can direct the stereoselective synthesis of derivatives nih.gov. For instance, the synthesis of specific stereoisomers of related piperidine compounds has been achieved through classical resolution or stereoselective synthetic methods nih.gov.

The following table summarizes some common derivatization reactions applicable to piperidin-4-ones, which can be extrapolated to this compound for the creation of more complex structures.

| Reaction Type | Reagents/Conditions | Product Type | Reference(s) |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | 4-Amino-piperidines | jocpr.com |

| Strecker Reaction | Amine, HCN/KCN | 4-Amino-4-cyano-piperidines | researchgate.net |

| Wittig Reaction | Phosphorus Ylides | 4-Alkylidene-piperidines | jocpr.com |

| Dieckmann Cyclization (synthesis context) | Base (e.g., NaOMe) on a precursor diester | 3-Carboalkoxy-4-piperidones | researchgate.net |

| Grignard Reaction | Organomagnesium Halides (R-MgX) | 4-Alkyl/Aryl-4-hydroxy-piperidines | N/A |

| Aldol Condensation | Aldehyde/Ketone, Base/Acid | 4-(α,β-Unsaturated carbonyl)-piperidines | N/A |

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies, including reaction pathway elucidation and transition state analysis, are crucial for understanding and optimizing chemical reactions. However, for the specific compound this compound, such in-depth investigations are not extensively documented in the available scientific literature. The information that can be discussed is largely based on general mechanisms known for related piperidinone compounds.

The elucidation of reaction pathways for transformations involving piperidin-4-ones generally focuses on the intermediates formed during the reaction. For instance, in the context of the Strecker reaction, it is understood that the reaction proceeds through the formation of a protonated imine intermediate, which is then attacked by a cyanide ion researchgate.net. The initial step involves the condensation of the piperidone with an amine to form an imine or enamine, which is a key intermediate in many derivatization pathways nih.gov.

In the case of the Dieckmann cyclization for the synthesis of the piperidone ring itself, the mechanism involves the base-catalyzed generation of an ester enolate anion researchgate.net. The rate-determining step is the subsequent intramolecular ring-closure to form a cyclic β-keto ester, followed by the rapid loss of an alkoxide researchgate.net. The reversibility of this process, known as the retro-Dieckmann reaction, is a critical consideration in the synthesis researchgate.net.

Transition state analysis provides insight into the energy barriers and the geometry of the highest-energy point along a reaction coordinate. This type of analysis is typically performed using computational chemistry methods. For the chemical transformations of this compound, there is a lack of specific transition state analysis in the reviewed literature.

In a broader context, transition state analysis for reactions of related compounds, such as the [3+2] cycloadditions, has been used to understand regioselectivity researchgate.net. For reactions involving the piperidone core, computational studies could, in principle, model the transition states for nucleophilic attack on the carbonyl, enolate formation, and other key steps. Such analyses would help to explain the observed stereoselectivity and reactivity, particularly how the existing stereocenters in this compound might influence the transition state energies for the formation of different product stereoisomers. However, at present, this remains a subject for future research as no specific studies were identified.

Stereochemical Aspects and Conformational Analysis of 2 Methyl 1 1 Phenylethyl Piperidin 4 One

Diastereoisomerism and Enantiomerism in the Compound

The structure of 2-Methyl-1-(1-phenylethyl)piperidin-4-one contains two chiral centers: the carbon atom at position 2 of the piperidine (B6355638) ring (C2), which is bonded to a methyl group, and the benzylic carbon of the N-(1-phenylethyl) substituent. The presence of these two stereocenters gives rise to multiple stereoisomers.

Specifically, with two chiral centers, a maximum of four stereoisomers can exist (2² = 4). These stereoisomers consist of two pairs of enantiomers. The relationship between any two stereoisomers that are not enantiomers is that of diastereomers. The specific stereoisomers are designated by the (R/S) configuration at each chiral center. For example, the (2S, 1'S) and (2R, 1'R) isomers are one enantiomeric pair, while the (2S, 1'R) and (2R, 1'S) isomers form the other.

The relative orientation of the substituents on the piperidine ring also gives rise to cis and trans isomerism. In the context of a piperidine ring, this describes the relative position of substituents on different carbon atoms. For instance, in related 3-methyl-4-piperidyl derivatives, the relationship between the substituents at the 3 and 4 positions determines the cis or trans configuration. nih.gov For this compound, the key stereochemical relationships are defined by the absolute configurations at the two chiral centers.

The possible stereoisomers are:

(2R)-2-Methyl-1-[(1'R)-1-phenylethyl]piperidin-4-one

(2S)-2-Methyl-1-[(1'S)-1-phenylethyl]piperidin-4-one

(2R)-2-Methyl-1-[(1'S)-1-phenylethyl]piperidin-4-one

(2S)-2-Methyl-1-[(1'R)-1-phenylethyl]piperidin-4-one

The synthesis of such compounds can lead to mixtures of these stereoisomers, and their separation and identification are critical for understanding their specific properties. nih.govnih.gov

| Stereoisomer Name | Configuration at C2 | Configuration at C1' | Relationship |

|---|---|---|---|

| (2R, 1'R) | R | R | Enantiomers |

| (2S, 1'S) | S | S | |

| (2R, 1'S) | R | S | Enantiomers (and Diastereomers to the first pair) |

| (2S, 1'R) | S | R |

Methods for Diastereomeric and Enantiomeric Purity Assessment (e.g., Chiral HPLC, NMR analysis)

Assessing the stereoisomeric purity of this compound is essential. Several analytical techniques are employed for the chiral discrimination and quantification of enantiomers and diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a powerful tool for stereochemical analysis. To distinguish between enantiomers, which have identical NMR spectra under achiral conditions, a chiral auxiliary is required. This can be a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). koreascience.krnih.gov

Chiral Derivatizing Agents: These agents react with the enantiomers to form diastereomeric compounds, which have distinct NMR spectra, allowing for their differentiation and quantification. koreascience.kr For example, (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid has been used as a CDA for the analysis of other chiral amines. koreascience.kr

Chiral Solvating Agents: CSAs form transient, non-covalent diastereomeric complexes with the enantiomers, leading to chemical shift differences (ΔΔδ) that enable spectral resolution. nih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for separating enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times. This method is widely used for determining the enantiomeric excess (ee) of a sample. koreascience.kr

X-ray Crystallography: For crystalline solids, single-crystal X-ray analysis is the definitive method for determining the absolute configuration of a stereoisomer. nih.govnih.gov This technique provides an unambiguous three-dimensional structure of the molecule.

Gas Chromatography/Mass Spectrometry (GC/MS): GC can be used to separate diastereomers. While standard GC/MS may not distinguish enantiomers, it is effective for separating positional isomers and diastereomers, as demonstrated in the analysis of fentanyl analogs. researchgate.net

| Method | Principle | Application |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of enantiomers. koreascience.kr |

| NMR Spectroscopy | Formation of diastereomeric species with a chiral auxiliary (derivatizing or solvating agent) to induce chemical shift differences. koreascience.krnih.gov | Determination of enantiomeric purity and structural elucidation. nih.gov |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise three-dimensional atomic arrangement. | Absolute configuration determination of a pure stereoisomer. nih.gov |

| GC/MS | Separation based on volatility and mass-to-charge ratio. | Separation of diastereomers and confirmation of molecular weight. researchgate.net |

Conformational Preferences of the Piperidin-4-one Ring System

The six-membered piperidine ring is not planar and adopts various conformations to minimize steric and torsional strain. For piperidine and its derivatives, the chair conformation is almost universally the most stable. nih.gov

The piperidin-4-one ring in the title compound is expected to exist predominantly in a chair conformation. This conformation minimizes angle strain and eclipsing interactions between hydrogen atoms on adjacent carbons. Structural analysis of a related N-substituted piperidin-4-one derivative showed it adopts a stable chair conformation with a total puckering amplitude (Q) of 0.553 (3) Å. nih.gov While the ideal chair conformation has θ = 180°, the heterocyclic nature of the ring, with different C-N and C-C bond lengths, can cause slight deviations. nih.gov

Less stable conformations, such as the twist-boat, are also possible. The energy difference between the chair and twist-boat conformations can be relatively small, on the order of a few kcal/mol. nih.gov However, for most piperidine systems, the equilibrium lies heavily in favor of the chair form.

Impact of Substituents on Ring Conformation and Reactivity

N-(1-phenylethyl) Substituent: Large substituents on the nitrogen atom generally prefer to occupy the equatorial position in the chair conformation to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at C3 and C5. Therefore, the bulky 1-phenylethyl group is expected to be predominantly in the equatorial orientation.

2-Methyl Substituent: The conformational preference of the 2-methyl group (axial vs. equatorial) is more complex. In simple methylpiperidines, an equatorial methyl group is generally favored. However, the presence of a substituent on the nitrogen atom can introduce what is known as pseudoallylic strain (or A¹,³ strain). nih.gov When the nitrogen's lone pair participates in conjugation, increasing its sp² character, a steric clash can occur between the N-substituent and an equatorial 2-substituent. This strain can force the 2-substituent into an axial orientation to relieve the repulsion. For 2-methyl-1-phenylpiperidine, the axial conformer is modestly favored over the equatorial one. nih.gov This effect can lock the piperidine ring into a specific chair conformation, which in turn influences the molecule's three-dimensional shape and reactivity. nih.govacs.orgacs.org

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules in solution. For 2-Methyl-1-(1-phenylethyl)piperidin-4-one, both ¹H and ¹³C NMR would provide definitive information about the connectivity and spatial arrangement of atoms.

¹H NMR would be expected to show distinct signals for each unique proton environment. The five protons on the phenyl ring would typically appear in the aromatic region (δ 7.2-7.4 ppm). The methine proton of the N-(1-phenylethyl) group would produce a quartet adjacent to the methyl group. The protons on the piperidinone ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The methyl group on the piperidine (B6355638) ring would appear as a doublet.

¹³C NMR provides a count of the unique carbon atoms. The spectrum would be expected to show a signal for the ketone carbonyl carbon around 208-210 ppm, several signals in the aromatic region for the phenyl group, and distinct signals for the aliphatic carbons of the piperidine ring and the two methyl groups.

Determining the relative stereochemistry—that is, the cis or trans relationship between the C2-methyl group and the N-phenylethyl substituent—would be accomplished using two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). A spatial correlation between the protons of the C2-methyl group and the methine proton of the N-phenylethyl group would indicate a cis relationship.

Illustrative ¹H and ¹³C NMR Data Table This table represents expected chemical shifts based on the known structure and general NMR principles for similar compounds. It is not based on reported experimental data.

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

|---|---|---|

| C=O | - | ~209.0 |

| Aromatic C (Quaternary) | - | ~144.0 |

| Aromatic CH | ~7.20 - 7.40 (m, 5H) | ~127.0 - 129.0 |

| N-CH(Ph) | ~3.60 (q, 1H) | ~63.0 |

| C2-H | ~2.80 (m, 1H) | ~55.0 |

| C6-H₂ | ~2.95 (m, 1H), ~2.40 (m, 1H) | ~58.0 |

| C3-H₂ | ~2.60 (m, 1H), ~2.20 (m, 1H) | ~48.0 |

| C5-H₂ | ~2.50 (m, 2H) | ~40.0 |

| C2-CH₃ | ~1.10 (d, 3H) | ~15.0 |

| N-CH(Ph)-CH₃ | ~1.40 (d, 3H) | ~19.0 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion [M+H]⁺, which for C₁₄H₁₉NO is 218.1545.

The fragmentation pattern observed in the mass spectrum provides structural information. For this compound, characteristic fragmentation pathways would include:

Benzylic cleavage: The most prominent fragmentation would likely be the cleavage of the bond between the nitrogen and the phenylethyl group, leading to the formation of a stable benzylic cation at m/z 105 (C₈H₉⁺).

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom within the piperidine ring is another common pathway for N-substituted heterocycles.

Loss of CO: Fragmentation of the piperidinone ring can occur, including the loss of a carbonyl group (CO, 28 Da).

Illustrative Mass Spectrometry Fragmentation Table This table represents expected mass-to-charge ratios (m/z) for key fragments. It is not based on reported experimental data.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula |

|---|---|---|

| 218 | [M+H]⁺ | [C₁₄H₂₀NO]⁺ |

| 217 | [M]⁺ | [C₁₄H₁₉NO]⁺ |

| 105 | Benzylic Cation | [C₈H₉]⁺ |

| 112 | [M - C₈H₉]⁺ | [C₆H₁₀NO]⁺ |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique is the gold standard for assigning absolute stereochemistry, provided a suitable single crystal can be grown.

For this compound, an X-ray crystal structure analysis would definitively establish:

Absolute Stereochemistry: The (R) or (S) configuration at both the C2 carbon of the piperidine ring and the benzylic carbon of the N-phenylethyl substituent would be unequivocally determined.

Conformation: The preferred conformation of the six-membered piperidinone ring (e.g., chair, twist-boat) would be revealed, along with the orientation (axial or equatorial) of the substituents. Typically, substituted piperidin-4-ones adopt a chair conformation. chemicalbook.commatrixscientific.com

Bond Parameters: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

A search of crystallographic databases indicates that the crystal structure for this specific compound has not been publicly reported.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule and to probe its electronic system.

Infrared (IR) Spectroscopy: This technique identifies functional groups by their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands:

A strong, sharp absorption band around 1715-1725 cm⁻¹ , characteristic of the C=O (ketone) stretch.

Absorptions in the 2800-3000 cm⁻¹ range corresponding to aliphatic C-H stretching.

Absorptions just above 3000 cm⁻¹ for aromatic C-H stretching.

Bands in the 1450-1600 cm⁻¹ region from aromatic C=C stretching.

A C-N stretching vibration, typically found in the 1100-1300 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about conjugated systems. For this compound, the phenyl group is the primary chromophore. It would be expected to exhibit characteristic π → π* transitions, typically seen as a strong absorption band (the E-band) around 210 nm and a weaker, structured band (the B-band) around 260 nm. chemicalbook.com

Illustrative IR and UV-Vis Data Table This table represents expected absorption regions based on the known structure. It is not based on reported experimental data.

| Technique | Expected Absorption | Functional Group/Transition |

|---|---|---|

| IR | ~1720 cm⁻¹ | C=O (Ketone) Stretch |

| IR | ~2850-2980 cm⁻¹ | Aliphatic C-H Stretch |

| IR | ~3030 cm⁻¹ | Aromatic C-H Stretch |

| UV-Vis | ~260 nm | π → π* (B-band, Phenyl) |

Computational and Theoretical Studies of 2 Methyl 1 1 Phenylethyl Piperidin 4 One

Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and, consequently, the geometry and energy of molecules. For 2-Methyl-1-(1-phenylethyl)piperidin-4-one, DFT calculations would be employed to find the most stable three-dimensional structure (the global minimum on the potential energy surface) and the relative energies of other stable conformations.

The process begins with defining a starting geometry for the molecule. This initial structure can be built using standard bond lengths and angles. The DFT calculation then iteratively solves the Kohn-Sham equations to minimize the electronic energy of the system, which in turn leads to the calculation of forces on each atom. These forces guide the geometric optimization process, adjusting the atomic positions until a stationary point on the potential energy surface is reached, where the net forces on all atoms are zero.

The choice of the functional and the basis set is critical for the accuracy of DFT calculations. A common approach would involve using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a Pople-style basis set, like 6-31G(d), or a more extensive one such as 6-311+G(d,p) for higher accuracy.

For this compound, which has multiple stereoisomers due to the chiral centers at the 2-position of the piperidine (B6355638) ring and the 1-position of the phenylethyl group, DFT would be crucial for determining the relative stability of the different diastereomers (e.g., (2S, 1'S), (2R, 1'S), etc.). The calculated total electronic energies of the optimized geometries would allow for a quantitative comparison of their thermodynamic stabilities.

While specific energetic data for this compound from DFT calculations is not readily found in published literature, studies on similar piperidine derivatives often use these methods to rationalize stereoselective synthesis outcomes or to understand receptor-ligand interactions. nih.govajchem-a.com

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Once the optimized geometry of this compound is obtained from DFT calculations, the same theoretical framework can be used to predict its spectroscopic properties.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a valuable application of computational chemistry for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. These tensors are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Predicted NMR data can be instrumental in assigning specific signals in the experimental spectrum to particular atoms in the molecule, which can be challenging for complex structures. For instance, computational prediction could help to unambiguously assign the proton and carbon signals of the methyl group at the C2 position and the protons of the phenylethyl moiety. While experimental ¹H NMR data for the synthesis of this compound exists, detailed computational assignments are not published. nih.govacs.org

IR Frequencies: Theoretical vibrational (infrared) spectra can also be calculated. This involves computing the second derivatives of the energy with respect to the atomic coordinates to obtain the Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes.

The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to correct for anharmonicity and other systematic errors in the harmonic approximation. The most prominent peak in the calculated IR spectrum of this compound would be the carbonyl (C=O) stretching frequency of the piperidin-4-one ring, which is a strong and characteristic absorption. Other predictable frequencies would include C-H stretching of the aromatic and aliphatic groups, and C-N stretching vibrations. mdpi.com

The following table illustrates the kind of data that would be generated for the characteristic IR stretching frequency.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) (Illustrative) |

| Carbonyl (C=O) | ~1720-1740 |

| Aromatic C-H | ~3000-3100 |

| Aliphatic C-H | ~2850-2960 |

| C-N | ~1100-1250 |

| Note: This table is illustrative of expected values based on typical DFT calculations for similar ketones and amines, not published data for the specific compound. |

Mechanistic Insights from Computational Modeling

Computational modeling can provide profound insights into reaction mechanisms, which is particularly relevant for understanding the synthesis of this compound. The synthesis of this compound can be achieved via a double aza-Michael addition. nih.govacs.org

DFT can be used to map the entire reaction pathway by locating the transition states that connect reactants, intermediates, and products. By calculating the activation energies (the energy difference between the reactant and the transition state), one can predict the feasibility of a proposed mechanism and understand the origins of stereoselectivity.

For the synthesis of this compound, computational modeling could be used to investigate why a particular diastereomer is formed preferentially. By modeling the transition states for the cyclization step leading to the different stereoisomers, the one with the lower activation energy would correspond to the kinetically favored product. These calculations would provide a detailed atomistic picture of the bond-forming processes and the non-covalent interactions that stabilize the favored transition state.

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The piperidine ring in this compound can exist in various conformations, most notably chair and boat forms. Furthermore, the substituents on the ring and the nitrogen atom can adopt different orientations (axial vs. equatorial).

Molecular Mechanics (MM): While DFT is accurate, it is computationally expensive for exploring a large conformational space. Molecular mechanics, which uses simpler, classical potential energy functions (force fields), is much faster and well-suited for this task. A systematic conformational search using MM could identify numerous low-energy conformers. The most stable of these can then be subjected to more accurate DFT calculations for geometry optimization and energy refinement. For substituted piperidin-4-ones, the chair conformation is generally the most stable. chemrevlett.com

Molecular Dynamics (MD): MD simulations provide a way to explore the conformational landscape of a molecule over time at a given temperature, thus including thermal effects. An MD simulation of this compound would involve solving Newton's equations of motion for all atoms in the system. The resulting trajectory provides a dynamic picture of the molecule's behavior, showing transitions between different conformations and the flexibility of various parts of the structure, such as the rotation of the phenylethyl group. Analysis of the MD trajectory can reveal the most populated conformational states and the timescales of conformational changes. Such simulations are particularly powerful for understanding how a molecule might adapt its shape to fit into a biological receptor. nih.gov

Role As a Synthetic Intermediate in Organic Synthesis

Utilization in the Synthesis of Piperidine-Based Scaffolds

The piperidine (B6355638) ring is a fundamental structural motif found in numerous natural products and pharmaceuticals. nih.gov The compound 2-Methyl-1-(1-phenylethyl)piperidin-4-one is effectively used as a template to generate more complex piperidine-based structures. A notable application is in the synthesis of chirally enriched analogues of Donepezil (B133215), a drug used for the treatment of Alzheimer's disease. nih.govacs.org

In this context, the synthesis begins with an aza-Michael reaction to construct the piperidone ring itself. nih.gov Specifically, (S)-α-phenylethylamine is reacted with a crude divinyl ketone in acetonitrile (B52724) and aqueous sodium bicarbonate. nih.govacs.org This reaction yields a mixture of diastereomers, (S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one and (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one, which can be separated by column chromatography. nih.govacs.org

These separated chiral piperidones serve as scaffolds. The ketone at the C4 position is a versatile handle for further modifications, such as Wittig-type reactions, to introduce new side chains. For instance, these piperidones can be converted into aldehyde intermediates, which are then used to build novel analogues of Donepezil with stereochemical diversity at the C2 position of the piperidine ring. nih.govacs.org This approach highlights the utility of the parent compound in creating a library of related piperidine structures with potentially enhanced biological activity. nih.gov

Table 1: Synthesis of this compound Diastereomers nih.govacs.org This table outlines the results from a typical synthesis, demonstrating the formation of separable diastereomeric products.

| Product | Yield | Description | Optical Rotation [α]D |

|---|---|---|---|

| (S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one | 19% | Pale yellow oil | -47.7 (c 0.30, CHCl3) |

| (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one | 18% | Pale red solid | Not reported in source |

Application as a Precursor to Structurally Diverse Heterocyclic Compounds

While its use in creating substituted piperidines is a direct application, this compound also functions as a precursor to other heterocyclic systems. The core piperidone structure can be chemically manipulated to form different ring systems, although the primary documented use remains in the elaboration of the existing piperidine core.

The transformation of the piperidone into aldehyde intermediates is a key step that opens pathways to various heterocyclic structures. acs.org For example, these aldehydes can undergo condensation reactions with various nucleophiles to form fused or spirocyclic heterocyclic systems. The research into Donepezil analogues demonstrates this principle, where the piperidone is the foundational block for creating complex N-benzylpiperidine derivatives linked to an indanone moiety. nih.govacs.org Although these products are still piperidine-based, the synthetic strategies employed could be adapted to generate other heterocyclic structures.

General Utility in the Construction of Nitrogen-Containing Chirality Centers

A significant feature of this compound is its inherent chirality, which it can impart to subsequent products. The compound possesses two key chiral centers: one at the C2 position of the piperidine ring (bearing the methyl group) and the other on the nitrogen substituent (the benzylic carbon of the phenylethyl group).

The (S)-α-phenylethyl group is a well-known chiral auxiliary. In the synthesis of the piperidone, it directs the stereochemical outcome of the aza-Michael addition, leading to the formation of diastereomers. nih.govacs.org Once the desired diastereomer of this compound is isolated, the chirality at the C2 position is set. This fixed stereocenter influences the stereochemical outcome of subsequent reactions, allowing for the construction of new chiral centers with a defined spatial relationship to the methyl group.

Furthermore, the chiral phenylethyl group can be cleaved under certain conditions (e.g., catalytic hydrogenation) after it has served its purpose as a chiral director. This process leaves behind a chiral 2-methylpiperidine (B94953) derivative, effectively demonstrating the compound's utility in the asymmetric synthesis of molecules containing a nitrogen-based stereocenter. This strategy is crucial in pharmaceutical development, where the specific stereoisomer of a drug often determines its efficacy and safety profile. nih.gov

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's shift towards green chemistry is profoundly influencing the synthesis of heterocyclic compounds. Future research will prioritize the development of synthetic routes to 2-Methyl-1-(1-phenylethyl)piperidin-4-one and related structures that are both efficient and environmentally responsible. Key areas of focus include the use of non-toxic, biodegradable catalysts and solvent systems. For instance, deep eutectic solvents (DES), such as a choline (B1196258) chloride-oxalic acid mixture, have been demonstrated as effective and recyclable media for the synthesis of other complex heterocyclic systems, offering a promising, environmentally benign alternative to conventional volatile organic solvents. nih.gov

Another avenue of exploration is the use of water as a solvent, which can prevent the racemization of enantioenriched substrates during certain reactions, a critical factor for stereoselective synthesis. nih.gov The classic Mannich condensation reaction, a primary method for creating the piperidin-4-one core, is also being reimagined. nih.govchemrevlett.com Modern protocols aim to replace harsh catalysts and solvents with more eco-friendly options, such as ammonium (B1175870) formate, to improve reaction efficiency and reduce environmental impact. researchgate.net These approaches emphasize operational simplicity, shorter reaction times, and superior atom economy, aligning with the principles of sustainable chemical manufacturing. nih.gov

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond established methods like the Petrenko-Kritschenko piperidone synthesis and Dieckmann condensation, researchers are exploring novel reactivity to access uniquely substituted piperidinones. wikipedia.orgresearchgate.net A significant area of emerging research involves the selective reduction of tetrahydropyridinylidene salts (THPS) to yield 2-substituted piperidin-4-ones that are difficult to access through other pathways. elsevierpure.comresearchgate.net This method allows for the insertion of various substituents prior to the final reduction, offering a flexible route to a diverse range of analogs. elsevierpure.comresearchgate.net

Furthermore, multicomponent reactions (MCRs) are being exploited to construct the piperidone scaffold in a single, efficient step. researchgate.net For example, a five-reaction sequence involving an MCR followed by ozonolysis and condensation has been developed to create complex piperidone structures. researchgate.net Intramolecular reactions, such as the aza-Michael reaction and other metal-catalyzed cyclizations, are also being refined to provide greater control over the final structure. nih.gov These innovative strategies move beyond traditional linear syntheses, enabling the rapid assembly of complex molecules from simple starting materials and opening up new possibilities for discovering molecules with unique properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, offering enhanced safety, scalability, and process control. For the synthesis of piperidine (B6355638) derivatives, flow chemistry allows for reactions to be conducted at temperatures and pressures unattainable in standard batch reactors, often leading to significantly shorter reaction times and improved yields. nih.gov For example, the α-methylation of pyridine (B92270) rings has been successfully achieved in a simplified bench-top flow setup using a packed catalyst column. nih.gov

Automated platforms, controlled by open-source software, can seamlessly integrate multiple reaction steps, such as hydrogenation and hydrolysis, into a continuous, machine-assisted process. beilstein-journals.org This technology is particularly beneficial for optimization studies, where numerous experiments with varying parameters (temperature, pressure, flow rate) can be performed automatically. beilstein-journals.org The application of flow electrosynthesis for C-H functionalization further expands the toolkit, enabling reactions like anodic methoxylation to create key intermediates for piperidine synthesis in a scalable manner. nih.gov As these technologies mature, their application to the multi-step synthesis of complex targets like this compound will become increasingly prevalent, facilitating more efficient and reproducible production.

Design of Next-Generation Catalytic Systems for Asymmetric Synthesis

Achieving precise control over stereochemistry is one of the foremost challenges in modern organic synthesis. For a chiral molecule like this compound, which contains multiple stereocenters, the development of advanced asymmetric catalytic systems is crucial. Research is moving beyond classical resolution and auxiliary-based methods towards more elegant catalytic solutions. nih.govnih.gov

Recent breakthroughs include the rhodium-catalyzed asymmetric reductive Heck reaction, which allows for the synthesis of enantioenriched 3-substituted piperidines from pyridine precursors with excellent enantioselectivity. snnu.edu.cn Organocatalysis offers another powerful strategy. Chiral phosphoric acids and quinine-derived ureas have been employed in one-pot sequences to produce C3-substituted morpholin-2-ones and piperazin-2-ones with high enantiomeric excess, demonstrating a versatile approach that could be adapted for piperidin-4-one synthesis. nih.gov

Moreover, biocatalysis, using enzymes like transaminases and imine reductases, is emerging as a highly effective method. Chemo-enzymatic and multi-enzymatic one-pot processes have been designed to convert simple achiral precursors into highly substituted piperidines with exceptional stereocontrol (dr ≥98:2). researchgate.net The development of novel catalyst scaffolds, such as peptidomimetic structures, which can create a tailored chiral environment for the reaction, represents the frontier of this field, promising unprecedented levels of selectivity in the synthesis of complex chiral molecules. mdpi.comchemrxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.